molecular formula C8H16N2O2 B2583473 tert-butyl N-propanimidoylcarbamate CAS No. 1368883-62-8

tert-butyl N-propanimidoylcarbamate

Cat. No.: B2583473
CAS No.: 1368883-62-8
M. Wt: 172.228
InChI Key: RFOIQLZINZJVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-propanimidoylcarbamate: is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with propanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-propanimidoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-propanimidoylcarbamate involves the formation of a stable carbamate linkage. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl N-propanimidoylcarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Compared to other carbamates, it offers better protection for amines and can be easily removed under mild conditions. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl (NZ)-N-(1-aminopropylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5-6(9)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIQLZINZJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/C(=O)OC(C)(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.